2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide
Overview
Description
2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide is a complex organic compound with the molecular formula C23H24N2O4S2 and a molecular weight of 456.58 . This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a phenyl group, and an oxazole ring, all connected through a sulfanyl linkage to a cyclohexylacetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the oxazole ring . The benzenesulfonyl group is then introduced through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base . Finally, the cyclohexylacetamide moiety is attached via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:
Substitution: The oxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives.
Substitution: Nitrated or halogenated oxazole derivatives.
Scientific Research Applications
2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes, potentially inhibiting their activity . The oxazole ring can also interact with nucleic acids, affecting their function . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: Similar structure but with an imidazole ring instead of an oxazole ring.
2-{[4-(Benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of 2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide lies in its combination of a benzenesulfonyl group, a phenyl group, and an oxazole ring, which provides a distinct set of chemical and biological properties . This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-20(24-18-12-6-2-7-13-18)16-30-23-22(31(27,28)19-14-8-3-9-15-19)25-21(29-23)17-10-4-1-5-11-17/h1,3-5,8-11,14-15,18H,2,6-7,12-13,16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGPLQNJJINNLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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